6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
Overview
Description
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one, also known as HT or hydroxytriazolone, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains a triazine ring and a hydroxyl group, which makes it a potential candidate for various applications. In
Scientific Research Applications
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Synthesis, Photophysical Properties and Application of New Porphyrin Derivatives for Use in Photodynamic Therapy and Cell Imaging
- Application: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized and characterized. These derivatives were examined for their ground and excited state nature using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies .
- Method: The derivatives were synthesized and characterized by IR, proton NMR and mass spectroscopy. The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies .
- Results: The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 .
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Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids
- Application: A series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized. These BFILs were used to catalyze the condensation reaction of 9-fluorenone and phenol .
- Method: The BFILs were synthesized and characterized by NMR and MS. The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .
- Results: BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
-
Synthesis and Characterization of New Porphyrin Derivatives for Use in Photodynamic Therapy and Cell Imaging
- Application: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized and characterized. These derivatives were examined for their ground and excited state nature using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies .
- Method: The derivatives were synthesized and characterized by IR, proton NMR and mass spectroscopy. The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies .
- Results: The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 .
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids
- Application: A series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized. These BFILs were used to catalyze the condensation reaction of 9-fluorenone and phenol .
- Method: The BFILs were synthesized and characterized by NMR and MS. The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .
- Results: BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
-
Synthesis, Photophysical Properties and Application of New Porphyrin Derivatives for Use in Photodynamic Therapy and Cell Imaging
- Application: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized and characterized. These derivatives were examined for their ground and excited state nature using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies .
- Method: The derivatives were synthesized and characterized by IR, proton NMR and mass spectroscopy. The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield and fluorescence lifetime studies .
- Results: The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 .
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids
- Application: A series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized. These BFILs were used to catalyze the condensation reaction of 9-fluorenone and phenol .
- Method: The BFILs were synthesized and characterized by NMR and MS. The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .
- Results: BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
Safety And Hazards
Safety and hazard data would typically come from material safety data sheets (MSDS) for the specific compound . Without this, we can’t provide accurate information. As a general rule, handling any chemical should involve appropriate safety measures, including use of personal protective equipment and working in a well-ventilated area.
properties
IUPAC Name |
6-(4-hydroxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-6-3-1-5(2-4-6)7-8(14)10-9(15)12-11-7/h1-4,13H,(H2,10,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAGTQXQXJNDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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